molecular formula C22H23N3O3 B11316866 6-methyl-2-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one

6-methyl-2-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one

Cat. No.: B11316866
M. Wt: 377.4 g/mol
InChI Key: XBPUZUGYJCMQAJ-UHFFFAOYSA-N
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Description

6-METHYL-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chromenone core, which is a fused ring system containing both benzene and pyrone rings. The compound also features a piperazine moiety, which is a six-membered ring containing two nitrogen atoms, and a pyridine ring, which is a six-membered ring containing one nitrogen atom. The combination of these structural elements imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 6-METHYL-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chromenone core.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine ring reacts with a halogenated chromenone derivative in the presence of a palladium catalyst.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

6-METHYL-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the chromenone, piperazine, or pyridine rings are replaced with other groups. Common reagents for these reactions include halogenating agents, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenone core can lead to the formation of quinone derivatives, while reduction of the piperazine ring can yield secondary or tertiary amines.

Scientific Research Applications

6-METHYL-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool in drug discovery and development.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases such as cancer, infectious diseases, and neurological disorders. Its ability to modulate specific molecular pathways and targets makes it a promising candidate for drug development.

    Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-METHYL-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. It may also interact with receptors involved in neurotransmission, leading to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

6-METHYL-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE can be compared with other similar compounds, such as:

    Quinolone Derivatives: These compounds share a similar chromenone core and have been studied for their antimicrobial and anticancer properties. the presence of the piperazine and pyridine rings in 6-METHYL-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE imparts unique chemical and biological properties.

    Piperazine Derivatives: These compounds contain the piperazine ring and have been studied for their potential therapeutic applications, including as antipsychotic and antiemetic agents

    Pyridine Derivatives: These compounds contain the pyridine ring and have been studied for their biological activities, including as anti-inflammatory and anticancer agents. The incorporation of the pyridine ring into the structure of 6-METHYL-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

6-methyl-2-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]chromen-4-one

InChI

InChI=1S/C22H23N3O3/c1-16-2-3-20-18(14-16)19(26)15-21(28-20)22(27)25-12-10-24(11-13-25)9-6-17-4-7-23-8-5-17/h2-5,7-8,14-15H,6,9-13H2,1H3

InChI Key

XBPUZUGYJCMQAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCN(CC3)CCC4=CC=NC=C4

Origin of Product

United States

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